molecular formula C8H9NO4 B2686182 2-[(2-Methylfuran-3-yl)formamido]acetic acid CAS No. 926226-44-0

2-[(2-Methylfuran-3-yl)formamido]acetic acid

Cat. No. B2686182
CAS RN: 926226-44-0
M. Wt: 183.163
InChI Key: PLBRTLVOUUQEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylfuran-3-yl)formamido]acetic acid is a biochemical compound used for proteomics research . It has a molecular formula of C8H9NO4 and a molecular weight of 183.16 .


Chemical Reactions Analysis

The specific chemical reactions involving 2-[(2-Methylfuran-3-yl)formamido]acetic acid are not detailed in the search results. This compound is used in proteomics research , which suggests it may be involved in protein-related reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Methylfuran-3-yl)formamido]acetic acid include a molecular weight of 183.16 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-[(2-Methylfuran-3-yl)formamido]acetic acid is part of a broader category of compounds with unique chemical properties that have been studied for various applications in organic synthesis. For instance, compounds like 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, which share a similar formamido acetic acid structure, have been utilized in the synthesis of novel derivatives through Ugi reactions, demonstrating the versatility of such frameworks in generating complex molecules with potential biological activity (Ghandi et al., 2010). Similarly, formamide acetals, closely related to the formamido functional group, serve as key intermediates in the synthesis of various chemical entities, highlighting their utility in organic transformations (Abdulla & Brinkmeyer, 1979).

Catalysis and Reaction Mechanisms

The structure of 2-[(2-Methylfuran-3-yl)formamido]acetic acid may find relevance in studies investigating the catalytic roles of similar molecules. For example, the conversion of wheat straw into valuable chemicals like formic acid in the presence of catalysts showcases the potential of utilizing organic compounds for bioconversion processes (Niu et al., 2015). This aligns with the growing interest in sustainable chemistry and the valorization of biomass into useful industrial chemicals.

Material Science and Polymer Chemistry

The chemical framework of 2-[(2-Methylfuran-3-yl)formamido]acetic acid also opens up possibilities in material science and polymer chemistry. Compounds with similar structures have been explored for the modification of polymers and the synthesis of novel materials with enhanced properties. For instance, the acetylation and methylation of homogalacturonans demonstrate how functionalization can impact the physical properties of polysaccharides, relevant for developing new materials with tailored features (Renard & Jarvis, 1999).

Pharmacological Research

While the specific applications of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in pharmacological research are not directly cited, the structural motif of formamido acetic acid is present in various bioactive compounds. The synthesis and study of derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt highlight the ongoing interest in such structures for developing antiprotozoal agents, suggesting potential avenues for research into related compounds (Ismail et al., 2004).

Mechanism of Action

The mechanism of action for 2-[(2-Methylfuran-3-yl)formamido]acetic acid is not specified in the search results. As a biochemical used in proteomics research , it may interact with proteins in a specific manner, but further details are not provided.

Future Directions

The future directions of 2-[(2-Methylfuran-3-yl)formamido]acetic acid are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

2-[(2-methylfuran-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-6(2-3-13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRTLVOUUQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.